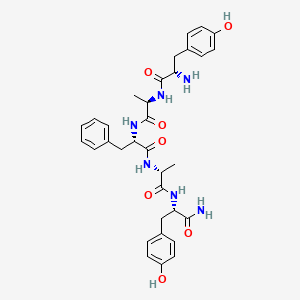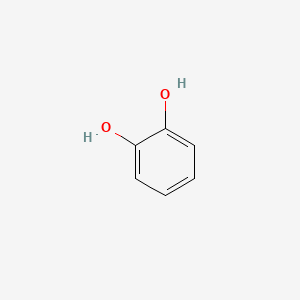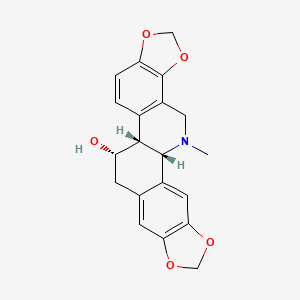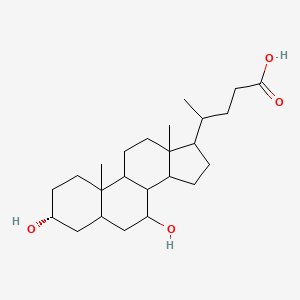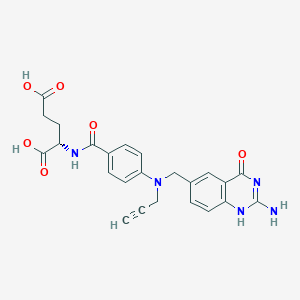
10-Propargyl-5,8-dideazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB-3717, also known as N-(4-(N-((2-amino-4-hydroxy-6-quinazolinyl)methyl)prop-2-ynylamino)benzoyl)-L-glutamic acid, is a quinazoline antifolate compound. It is a potent inhibitor of thymidylate synthetase, an enzyme critical for DNA synthesis. This compound has been extensively studied for its potential use in cancer treatment due to its ability to disrupt nucleotide metabolism .
Scientific Research Applications
CB-3717 has been widely studied for its applications in various fields:
Chemistry: It serves as a model compound for studying enzyme inhibition and nucleotide metabolism.
Biology: CB-3717 is used to investigate the role of thymidylate synthetase in DNA synthesis and cell proliferation.
Medicine: Its primary application is in cancer research, where it is evaluated for its potential as an antineoplastic agent. .
Preparation Methods
Synthetic Routes and Reaction Conditions
CB-3717 is synthesized through a multi-step process involving the formation of the quinazoline ring and subsequent modifications to introduce the propargyl and glutamic acid moieties. The key steps include:
Formation of the Quinazoline Ring: This involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide, which is then cyclized to form the quinazoline ring.
Introduction of the Propargyl Group: The quinazoline intermediate is reacted with propargyl bromide in the presence of a base to introduce the propargyl group at the N10 position.
Attachment of the Glutamic Acid Moiety: The final step involves coupling the modified quinazoline with L-glutamic acid using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Industrial Production Methods
Industrial production of CB-3717 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CB-3717 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the propargyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of CB-3717, while oxidation and reduction reactions can modify the functional groups on the quinazoline ring .
Mechanism of Action
CB-3717 exerts its effects by tightly binding to thymidylate synthetase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of deoxyuridylate to thymidylate, a critical step in DNA synthesis. As a result, cells are unable to produce DNA, leading to cell cycle arrest and apoptosis. The propargyl group at the N10 position is essential for its strong binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate that inhibits dihydrofolate reductase.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthetase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase.
Raltitrexed: Specifically inhibits thymidylate synthetase, similar to CB-3717
Uniqueness
CB-3717 is unique due to its high specificity for thymidylate synthetase and its ability to form stable polyglutamates within cells, enhancing its retention and efficacy. This makes it a valuable compound for targeted cancer therapy .
properties
CAS RN |
76849-19-9 |
|---|---|
Molecular Formula |
C24H23N5O6 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1 |
InChI Key |
LTKHPMDRMUCUEB-IBGZPJMESA-N |
Isomeric SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




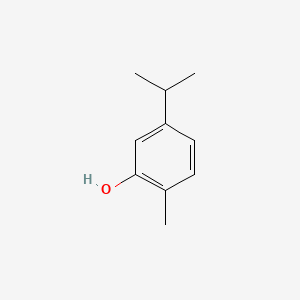
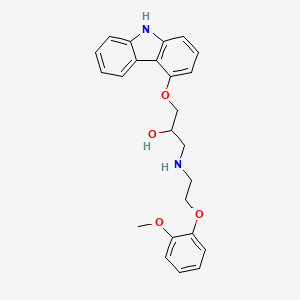




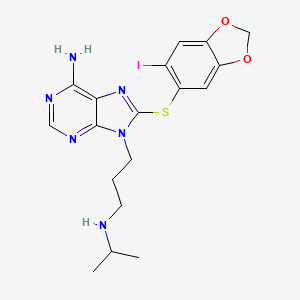
![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1668599.png)
